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molecular formula C10H9N3O B1356816 2-(Pyridin-3-yloxy)pyridin-4-amine

2-(Pyridin-3-yloxy)pyridin-4-amine

Cat. No. B1356816
M. Wt: 187.2 g/mol
InChI Key: CGUOPPPIULULIN-UHFFFAOYSA-N
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Patent
US06638953B2

Procedure details

4-Nitro-2-(pyridin-3-yloxy)pyridine-N-oxide (D44) (1 g, 4.3 mmol) in acetic acid (75 ml) was treated with iron powder (1.2 g, 21.4 mmol) at room temperature. After 2 h the mixture was concentrated under reduced pressure and partitioned between 2M aq NaOH (100 ml) and dichloromethane (4×100 ml). The combined extracts were dried and evaporated to a white crystalline solid (0.75 g, 93%) which was used without further purification.
Name
4-Nitro-2-(pyridin-3-yloxy)pyridine-N-oxide
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
1.2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][N+:7]([O-])=[C:6]([O:11][C:12]2[CH:13]=[N:14][CH:15]=[CH:16][CH:17]=2)[CH:5]=1)([O-])=O>C(O)(=O)C.[Fe]>[NH2:1][C:4]1[CH:9]=[CH:8][N:7]=[C:6]([O:11][C:12]2[CH:13]=[N:14][CH:15]=[CH:16][CH:17]=2)[CH:5]=1

Inputs

Step One
Name
4-Nitro-2-(pyridin-3-yloxy)pyridine-N-oxide
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=[N+](C=C1)[O-])OC=1C=NC=CC1
Name
Quantity
75 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
1.2 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After 2 h the mixture was concentrated under reduced pressure
Duration
2 h
CUSTOM
Type
CUSTOM
Details
partitioned between 2M aq NaOH (100 ml) and dichloromethane (4×100 ml)
CUSTOM
Type
CUSTOM
Details
The combined extracts were dried
CUSTOM
Type
CUSTOM
Details
evaporated to a white crystalline solid (0.75 g, 93%) which
CUSTOM
Type
CUSTOM
Details
was used without further purification

Outcomes

Product
Name
Type
Smiles
NC1=CC(=NC=C1)OC=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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